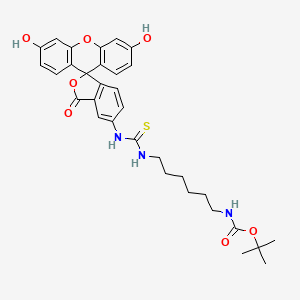
1-(6-Boc-aminohexanyl)-3-(fluorescein-5-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Boc-aminohexanyl)-3-(fluorescein-5-yl)thiourea: is a synthetic organic compound that combines the structural features of a thiourea group, a fluorescein moiety, and a Boc-protected aminohexane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Boc-aminohexanyl)-3-(fluorescein-5-yl)thiourea typically involves the following steps:
Protection of Amino Group: The amino group of hexane is protected using tert-butyloxycarbonyl (Boc) to form Boc-aminohexane.
Formation of Isothiocyanate: Fluorescein is reacted with thiophosgene to form fluorescein isothiocyanate.
Coupling Reaction: Boc-aminohexane is then reacted with fluorescein isothiocyanate to form the desired thiourea compound.
The reaction conditions generally involve the use of organic solvents such as dichloromethane or dimethylformamide, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Boc-aminohexanyl)-3-(fluorescein-5-yl)thiourea can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the thiourea moiety.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used for Boc deprotection.
Substitution: Nucleophiles such as amines or alcohols can react with the thiourea group.
Oxidation: Oxidizing agents like hydrogen peroxide can oxidize the thiourea group.
Major Products
Deprotection: The major product is the free amine derivative.
Substitution: Substituted thiourea derivatives.
Oxidation: Oxidized thiourea products, such as sulfonyl derivatives.
Applications De Recherche Scientifique
1-(6-Boc-aminohexanyl)-3-(fluorescein-5-yl)thiourea has several scientific research applications:
Fluorescence Imaging: The fluorescein moiety allows the compound to be used as a fluorescent probe in imaging studies.
Biochemical Assays: It can be used in assays to detect the presence of specific biomolecules.
Molecular Probes: The compound can serve as a probe to study molecular interactions and pathways.
Medicinal Chemistry:
Mécanisme D'action
The mechanism of action of 1-(6-Boc-aminohexanyl)-3-(fluorescein-5-yl)thiourea involves its interaction with specific molecular targets. The fluorescein moiety allows it to bind to and visualize target molecules through fluorescence. The thiourea group can form hydrogen bonds and other interactions with target proteins or nucleic acids, facilitating its use as a molecular probe.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorescein Isothiocyanate: A simpler compound lacking the Boc-aminohexane chain.
Boc-Aminohexane: Lacks the fluorescein and thiourea groups.
Thiourea Derivatives: Compounds with different substituents on the thiourea group.
Uniqueness
1-(6-Boc-aminohexanyl)-3-(fluorescein-5-yl)thiourea is unique due to its combination of a fluorescent moiety, a protected amino group, and a thiourea linkage. This combination allows it to be used in a variety of applications, particularly in fluorescence-based studies and as a versatile molecular probe.
Propriétés
Formule moléculaire |
C32H35N3O7S |
|---|---|
Poids moléculaire |
605.7 g/mol |
Nom IUPAC |
tert-butyl N-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexyl]carbamate |
InChI |
InChI=1S/C32H35N3O7S/c1-31(2,3)42-30(39)34-15-7-5-4-6-14-33-29(43)35-19-8-11-23-22(16-19)28(38)41-32(23)24-12-9-20(36)17-26(24)40-27-18-21(37)10-13-25(27)32/h8-13,16-18,36-37H,4-7,14-15H2,1-3H3,(H,34,39)(H2,33,35,43) |
Clé InChI |
GZQLKSMIMYZMAV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCCCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



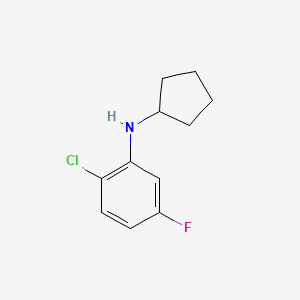

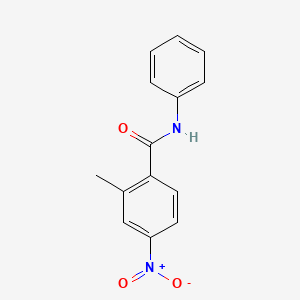

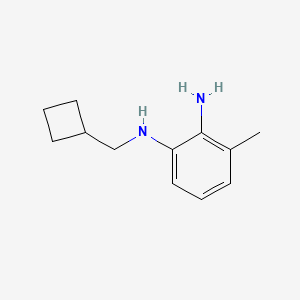


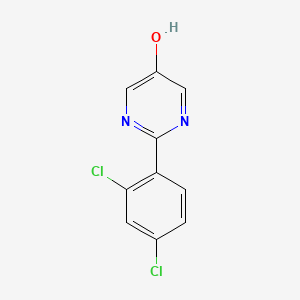
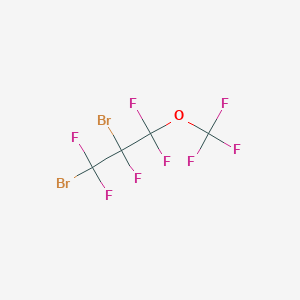
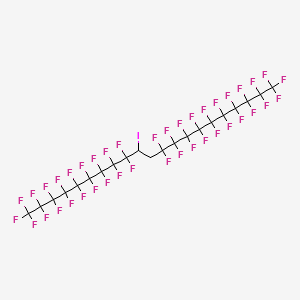

![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12083225.png)

